what is 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
what is 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
An In-Depth Technical Guide to 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride: A Core Scaffold for Modern Drug Discovery
Introduction
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound that, in its own right, represents a fundamental building block in medicinal chemistry. While not extensively studied as a standalone therapeutic agent, its constituent parts—the cyclohexyl ring, the ethanone linker, and the piperazine core—are ubiquitous in a vast array of pharmacologically active molecules. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is widely recognized as a "privileged scaffold" in drug discovery.[1][2] This is due to its unique combination of structural rigidity, synthetic versatility, and ability to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This technical guide will provide a comprehensive analysis of the core molecule, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. We will delve into its physicochemical properties, plausible synthetic routes, and analytical methodologies for its characterization. Furthermore, by examining the well-established roles of its structural components, we will explore the potential therapeutic applications and the rationale behind its use as a foundational element in the design of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its behavior in biological systems and its suitability for formulation. The hydrochloride salt form of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one enhances its aqueous solubility and stability, making it more amenable to pharmaceutical development.[4] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1235439-06-1 | [5] |
| Molecular Formula | C₁₂H₂₃ClN₂O | [5] |
| Molecular Weight | 246.78 g/mol | [5] |
| IUPAC Name | 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one;hydrochloride | [5] |
| Purity | >95% | [5] |
Synthesis and Derivatization
The synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride can be achieved through a straightforward and robust amidation reaction. This process typically involves the coupling of a commercially available piperazine derivative with an activated form of cyclohexylacetic acid.
Synthetic Workflow
A common and efficient method for the synthesis of N-acylpiperazines involves the reaction of a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), with an acyl chloride. The resulting intermediate is then deprotected under acidic conditions to yield the desired product as its hydrochloride salt. This approach offers high yields and straightforward purification.
Caption: Synthetic pathway for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.
Experimental Protocol: Synthesis
Materials:
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Cyclohexylacetyl chloride
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1-Boc-piperazine
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of tert-butyl 4-(2-cyclohexylacetyl)piperazine-1-carboxylate
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Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
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Add cyclohexylacetyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
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Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Boc-protected intermediate.
Step 2: Synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
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Dissolve the purified intermediate from Step 1 in a minimal amount of DCM or ethyl acetate.
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Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.
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Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
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Monitor the deprotection by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Triturate the resulting solid with diethyl ether, and collect the precipitate by vacuum filtration.
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Wash the solid with diethyl ether and dry under vacuum to yield 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride as a white or off-white solid.
Potential Applications and Pharmacological Significance
The true value of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride lies in its potential as a scaffold for creating a diverse library of more complex molecules. The secondary amine of the piperazine ring provides a versatile handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's pharmacological properties.
The Role of the Piperazine Scaffold
The piperazine ring is a key component in numerous approved drugs across various therapeutic areas.[2] Its prevalence is attributed to its ability to:
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Improve Aqueous Solubility: The two nitrogen atoms can be protonated at physiological pH, increasing the polarity and water solubility of the molecule, which is often beneficial for oral bioavailability.[3]
-
Serve as a Linker: The rigid structure of the piperazine ring makes it an excellent linker to connect different pharmacophores, positioning them correctly for interaction with biological targets.[2]
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Target the Central Nervous System (CNS): Many piperazine derivatives can cross the blood-brain barrier, making them valuable scaffolds for drugs targeting CNS disorders such as depression, anxiety, and psychosis.[6]
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Engage in Key Biological Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating high-affinity binding to a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2]
The Contribution of the Cyclohexyl Group
The cyclohexyl group, while seemingly simple, plays a crucial role in tuning the properties of a drug candidate. It is a non-polar, lipophilic moiety that can:
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Increase Lipophilicity: The addition of a cyclohexyl group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Provide Steric Bulk: The cyclohexyl ring can provide the necessary steric bulk to orient the molecule within a binding pocket, leading to improved potency and selectivity.
-
Fill Hydrophobic Pockets: In many protein targets, there are hydrophobic pockets that can be effectively filled by a cyclohexyl group, contributing to the overall binding affinity.
Structure-Activity Relationship (SAR) Logic
The core scaffold of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one can be systematically modified to explore structure-activity relationships. The diagram below illustrates the key points of diversification.
Caption: Key diversification points for SAR studies based on the core scaffold.
Analytical Methodologies
To ensure the purity and identity of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride and its derivatives, as well as to quantify them in various matrices, a robust analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely applicable and reliable technique for this purpose.
Experimental Protocol: RP-HPLC Analysis
This protocol provides a general method that can be optimized for specific derivatives.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is added to the molecule).
Procedure:
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the unknown samples.
-
Data Processing: Integrate the peak corresponding to the analyte. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately non-polar compounds like the one .
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase system for a wide range of small molecules.
-
TFA: Acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines by minimizing tailing.
-
Gradient Elution: Ensures that both the parent compound and potentially more or less polar derivatives or impurities can be resolved and eluted within a reasonable run time.
Conclusion
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a valuable chemical entity that embodies the principles of modern medicinal chemistry. While it may not be a final drug product, its role as a core scaffold is of significant importance. The strategic combination of a lipophilic cyclohexyl group and the synthetically versatile piperazine ring provides a robust foundation for the development of novel therapeutics. By understanding the synthesis, properties, and pharmacological potential of this core structure, researchers are well-equipped to design and create the next generation of innovative medicines targeting a wide spectrum of diseases.
References
- Vertex AI Search. (n.d.). 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride. Retrieved March 17, 2026.
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- BenchChem. (2025).
- Thoreauchem. (n.d.). 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride-1235439-06-1. Retrieved March 17, 2026.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved March 17, 2026.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. evitachem.com [evitachem.com]
- 5. 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride-1235439-06-1 - Thoreauchem [thoreauchem.com]
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